4-Demethyl N,N',O-Tri-Boc Trimethoprim
CAS No.:
Cat. No.: VC0204422
Molecular Formula: C₂₈H₄₀N₄O₉
Molecular Weight: 576.64
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₈H₄₀N₄O₉ |
---|---|
Molecular Weight | 576.64 |
Introduction
Chemical Structure and Properties
4-Demethyl N,N',O-Tri-Boc Trimethoprim is characterized by its complex molecular structure that differs from the parent compound trimethoprim through two key modifications: the removal of a methyl group (demethylation) and the addition of three tert-butyloxycarbonyl (Boc) protecting groups specifically attached to nitrogen and oxygen atoms . The Boc groups are strategically positioned to protect reactive amino and hydroxyl functional groups, which significantly enhances the compound's stability during chemical reactions and manipulations.
The incorporation of Boc protecting groups modifies the compound's physical properties compared to trimethoprim, particularly affecting its solubility profile and stability. These protecting groups are commonly employed in organic synthesis to prevent unwanted side reactions at specific functional groups, allowing for selective chemical transformations at other sites within the molecule. In the case of 4-Demethyl N,N',O-Tri-Boc Trimethoprim, these structural modifications alter its pharmacokinetic properties while maintaining the core structure that is responsible for the antibacterial activity of the parent compound.
Identification Parameters
As a reference standard, 4-Demethyl N,N',O-Tri-Boc Trimethoprim requires precise identification parameters. The compound is typically characterized through various analytical techniques including but not limited to:
Parameter | Typical Analysis Method |
---|---|
Identity Confirmation | HNMR, MS, IR spectroscopy |
Purity Assessment | HPLC, TGA |
Structural Verification | 13CNMR |
Water Content | Karl Fischer titration |
Relationship to Trimethoprim
Trimethoprim, the parent compound, is a well-established antibiotic commonly used to treat bacterial infections, particularly urinary tract infections. It functions by inhibiting bacterial dihydrofolate reductase, an enzyme essential for folate metabolism and DNA synthesis in bacteria. This mechanism disrupts bacterial growth and replication without significantly affecting human cells, which have different enzyme characteristics.
The relationship between 4-Demethyl N,N',O-Tri-Boc Trimethoprim and its parent compound is significant in understanding its potential applications. The demethylation potentially alters the binding affinity to bacterial dihydrofolate reductase, while the Boc protecting groups modify its pharmacokinetic properties. These structural alterations may be strategically designed to address specific limitations of trimethoprim, such as bacterial resistance mechanisms or metabolic degradation pathways.
As a reference standard, 4-Demethyl N,N',O-Tri-Boc Trimethoprim undergoes rigorous analytical characterization. LGC Group laboratories, mentioned in connection with this compound, employ various analytical techniques to ensure quality :
Analytical Technique | Information Provided |
---|---|
HPLC | Purity assessment, separation from potential impurities |
HNMR | Structural confirmation, particularly hydrogen environments |
Mass Spectrometry | Molecular weight confirmation and fragmentation pattern |
Infrared Spectroscopy | Functional group identification |
Karl Fischer Titration | Water content determination |
Thermogravimetric Analysis | Thermal stability assessment |
13CNMR | Carbon environment analysis for structural verification |
Applications and Uses
4-Demethyl N,N',O-Tri-Boc Trimethoprim serves several important functions in pharmaceutical research and quality control processes.
Reference Standard Applications
The availability of high-quality reference standards like 4-Demethyl N,N',O-Tri-Boc Trimethoprim ensures consistency and reliability in analytical testing across different laboratories and regulatory environments.
Research Applications
Beyond its role as a reference standard, 4-Demethyl N,N',O-Tri-Boc Trimethoprim likely serves important functions in pharmaceutical research:
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As an intermediate in the synthesis of novel trimethoprim derivatives
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In structure-activity relationship studies examining how structural modifications affect antimicrobial activity
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In the development of prodrugs with improved pharmacokinetic properties
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For exploring new approaches to overcome bacterial resistance to trimethoprim
The Boc protecting groups make this compound particularly valuable in synthetic chemistry, as they can be selectively removed under specific conditions, allowing for further modifications at the protected sites.
Complex | IC50 against HepG-2 (μg/mL) | IC50 against MCF-7 (μg/mL) |
---|---|---|
Trimethoprim-Au(III) | 13.0 ± 0.8 | 15.5 ± 0.9 |
Trimethoprim-Ir(III) | 20.6 ± 1.6 | 25.1 ± 1.7 |
Trimethoprim-Ru(III) | 24.4 ± 1.6 | 29.2 ± 1.8 |
These values indicate significant cytotoxic activity against human hepatocellular carcinoma (HepG-2) and human breast cancer (MCF-7) cell lines . While 4-Demethyl N,N',O-Tri-Boc Trimethoprim represents a different type of structural modification, these results highlight how alterations to the trimethoprim scaffold can dramatically change biological properties.
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